2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide
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Overview
Description
2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide is a complex organic compound that features a unique combination of functional groups. It is characterized by the presence of an amino group, a cyclopropyl group, and a benzo[1,4]dioxin moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[1,4]dioxin moiety: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with suitable reagents.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to form the cyclopropylamine intermediate.
Coupling with the amino group: The final step involves the coupling of the cyclopropylamine intermediate with the benzo[1,4]dioxin derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-propionamide
- 2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-butyramide
Uniqueness
The uniqueness of 2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-amino-N-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c15-7-14(17)16(10-5-6-10)8-11-9-18-12-3-1-2-4-13(12)19-11/h1-4,10-11H,5-9,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKMLNOFSLUDAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2COC3=CC=CC=C3O2)C(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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